molecular formula C22H18FN3O3S2 B2828054 2-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886943-38-0

2-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2828054
CAS No.: 886943-38-0
M. Wt: 455.52
InChI Key: CDOWURGTKRJBCV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a unique combination of substituents: an ethanesulfonyl group at position 2 of the benzamide core, a 4-fluoro-1,3-benzothiazol-2-yl moiety, and a pyridin-2-ylmethyl group on the nitrogen atom.

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)19-12-4-3-9-16(19)21(27)26(14-15-8-5-6-13-24-15)22-25-20-17(23)10-7-11-18(20)30-22/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOWURGTKRJBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the ethylsulfonyl group, the 4-fluorobenzo[d]thiazol-2-yl group, and the pyridin-2-ylmethyl group are carried out through a series of reactions, including nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while nucleophilic substitution of the fluorine atom can lead to a variety of substituted benzothiazole compounds.

Scientific Research Applications

2-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives from the evidence, focusing on structural motifs , synthetic strategies , and physicochemical properties .

Structural Analogues and Functional Groups

Compound Class/Example Key Structural Features Functional Relevance Evidence Source
Target Compound 2-Ethanesulfonyl, 4-fluoro-benzothiazole, pyridylmethyl Sulfonyl enhances solubility; fluorinated benzothiazole improves metabolic stability; pyridine aids in target binding. N/A (Hypothesized based on analogs)
Triazole-thiones [7–9] () 1,2,4-Triazole core with phenylsulfonyl and difluorophenyl groups Triazole-thione tautomerism influences reactivity and binding; sulfonyl groups enhance hydrophilicity.
Chromen-containing benzamide () Fluorophenyl, chromen-4-one, pyrazolo[3,4-d]pyrimidine Chromen-4-one moiety may confer kinase inhibition; fluorophenyl enhances lipophilicity.
Thioether-linked benzamides () Isoxazolmethylthio, thienylmethylthio, thiazolylmethylthio Thioether linkages improve membrane permeability; heterocycles modulate target specificity.
Pesticidal benzamides () Dichlorophenyl, trifluoromethylphenoxy Halogenated groups increase pesticidal activity via oxidative stress induction.

Physicochemical and Spectral Properties

Property Target Compound Triazole-thiones [7–9] Chromen-Benzamide ()
Molecular Weight ~500–550 g/mol (estimated) 450–500 g/mol 589.1 g/mol (Example 53)
Key IR Bands Expected: C=O (~1660 cm⁻¹), S=O (~1350 cm⁻¹) C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹) C=O (chromen-4-one) ~1680 cm⁻¹
Solubility Moderate (sulfonyl group) Low (aromatic sulfonyl) Low (chromen core)
Fluorine Content 1 F atom (benzothiazole) 2 F atoms (difluorophenyl) 2 F atoms (fluorophenyl)

Q & A

Basic: What are the recommended synthetic routes for 2-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, prepare the benzamide core by reacting 2-(ethanesulfonyl)benzoyl chloride with 2-amino-4-fluoro-1,3-benzothiazole under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base. The secondary amine group is then alkylated using pyridin-2-ylmethyl bromide in dimethylformamide (DMF) with potassium carbonate to introduce the pyridinylmethyl substituent . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product purity. Yield optimization requires strict control of reaction time (12–18 hours) and stoichiometric ratios (1:1.2 for acyl chloride:amine).

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorobenzothiazole protons at δ 7.8–8.2 ppm, pyridinylmethyl protons at δ 4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 469.55) .
  • Elemental Analysis : Cross-checks purity by comparing experimental vs. theoretical C/H/N/S values (±0.3% tolerance) .
  • HPLC : Assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How can researchers address solubility challenges in in vitro assays?

Methodological Answer:
Due to low aqueous solubility (<0.1 mg/mL in water), co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) are recommended. For kinetic studies, prepare stock solutions in DMSO and dilute in assay buffers (PBS, pH 7.4). Dynamic light scattering (DLS) can monitor aggregation, while lyophilization with cyclodextrin derivatives enhances solubility for biological testing .

Advanced: How do structural modifications influence structure-activity relationships (SAR) in related benzothiazole derivatives?

Methodological Answer:

  • Sulfonyl Group : Ethanesulfonyl enhances metabolic stability compared to methanesulfonyl analogs but may reduce membrane permeability .
  • Pyridine Position : Pyridin-2-ylmethyl (vs. pyridin-4-yl) improves target engagement due to spatial orientation in hydrophobic pockets, as shown in docking studies .
  • Fluoro Substitution : 4-Fluoro on benzothiazole increases binding affinity by 2–3-fold in kinase inhibition assays compared to non-fluorinated analogs .

Advanced: How should researchers resolve contradictions in spectroscopic data or bioassay results?

Methodological Answer:

  • Cross-Validation : Use orthogonal techniques (e.g., IR for sulfonyl group confirmation if NMR is ambiguous) .
  • Batch Analysis : Compare multiple synthetic batches to isolate impurities (e.g., LC-MS traces showing unreacted intermediates) .
  • Bioassay Replication : Test in ≥3 independent assays (e.g., fluorescence polarization, SPR) to confirm activity. For IC50_{50} discrepancies, re-express data using nonlinear regression with Hill slopes .

Advanced: What in silico strategies are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide with crystal structures (PDB: 3Q4K for kinase targets). Focus on sulfonyl and fluorobenzothiazole moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .
  • ADMET Prediction : SwissADME estimates LogP (~3.5) and CYP450 inhibition risks, guiding lead optimization .

Advanced: How to design biochemical assays to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Kinase Inhibition : Use a TR-FRET assay (e.g., LanthaScreen™) with recombinant kinases (e.g., JAK2) and ATP-concentration titrations to determine Ki_i .
  • Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in HEK293 cells after 24-hour exposure (normalize to protein content) .
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets by monitoring thermal stability shifts .

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